molecular formula C24H23N3O7 B10872280 dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate

dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B10872280
M. Wt: 465.5 g/mol
InChI Key: XJBHSYIZCMWJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a phenyl group, and ester functionalities, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde with dimethyl 5-amino-1,3-benzenedicarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the ester or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but they often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-amino-1,3-benzenedicarboxylate: Shares the benzene-1,3-dicarboxylate core but lacks the pyrazole and phenyl groups.

    3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde: Contains the pyrazole and phenyl groups but lacks the benzene-1,3-dicarboxylate core.

Uniqueness

Dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ester and pyrazole functionalities allows for diverse reactivity and interactions, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C24H23N3O7

Molecular Weight

465.5 g/mol

IUPAC Name

dimethyl 5-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H23N3O7/c1-14(25-17-11-15(23(30)33-3)10-16(12-17)24(31)34-4)21-19(13-20(28)32-2)26-27(22(21)29)18-8-6-5-7-9-18/h5-12,26H,13H2,1-4H3

InChI Key

XJBHSYIZCMWJEX-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.